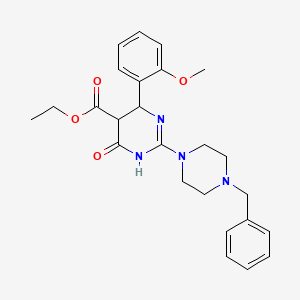

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate class, characterized by a 1,4,5,6-tetrahydropyrimidine core substituted with a benzylpiperazinyl group at position 2, a 2-methoxyphenyl group at position 6, and an ethyl ester at position 3. Key properties inferred from structural analogs include:

Properties

Molecular Formula |

C25H30N4O4 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

ethyl 2-(4-benzylpiperazin-1-yl)-4-(2-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C25H30N4O4/c1-3-33-24(31)21-22(19-11-7-8-12-20(19)32-2)26-25(27-23(21)30)29-15-13-28(14-16-29)17-18-9-5-4-6-10-18/h4-12,21-22H,3,13-17H2,1-2H3,(H,26,27,30) |

InChI Key |

MWJMXDNFEKYKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with guanidine to form the tetrahydropyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This activity is mediated through binding to the colchicine binding site of tubulin, disrupting microtubule dynamics and ultimately inducing cell death .

Comparison with Similar Compounds

Structural and Functional Differences

- Piperazine derivatives are known for modulating pharmacokinetic properties, including solubility and blood-brain barrier penetration . The 2-methoxyphenyl group at position 6 may improve metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in ’s 5c) or halogens (e.g., chlorine in ). Methoxy groups often enhance lipophilicity and π-π stacking interactions . The ethyl ester at position 5 is a common feature in prodrug designs, facilitating membrane permeability. This contrasts with carboxylate or hydrazide derivatives (e.g., ’s compound 2), which may exhibit altered solubility and target binding .

- Synthetic Routes: The target compound likely employs alkylation reactions similar to and , using benzylpiperazine derivatives and 2-methoxyphenyl precursors. For instance, describes coupling pyrimidine cores with iodopropane or benzoyl chlorides in DMF, followed by acid precipitation . Crystallographic validation (e.g., via SHELX programs, as in and ) would be critical for confirming its 3D conformation, particularly ring puckering effects noted in , which influence bioactivity .

Pharmacological and Physicochemical Insights

- logP and Solubility : The target’s estimated logP (~2.9) aligns with analogs exhibiting balanced lipophilicity for oral bioavailability. However, its low logSw (-3.57 in ’s analog) indicates poor aqueous solubility, necessitating formulation optimization .

- Hydrogen Bonding: The polar surface area (~76 Ų, similar to ) suggests significant interactions with hydrophilic targets, though the single hydrogen bond donor (vs. 9 acceptors) may limit binding in highly polar active sites .

Biological Activity

Ethyl 2-(4-benzylpiperazin-1-yl)-6-(2-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine moiety : Contributes to its interaction with various receptors.

- Tetrahydropyrimidine ring : Known for its biological activity in various pharmacological contexts.

- Methoxyphenyl group : May enhance lipophilicity and bioavailability.

Chemical Formula

The molecular formula is , with a molecular weight of approximately 342.44 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study assessing the anticancer potential of related compounds:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating effective growth inhibition.

Neuropharmacological Effects

The benzylpiperazine component suggests potential activity at neurotransmitter receptors. Specifically, it may act as a modulator of serotonin and dopamine pathways, which are crucial in treating neuropsychiatric disorders.

Research Findings

A study highlighted the compound's ability to enhance serotonergic transmission in animal models:

- Behavioral Tests : Increased locomotion and reduced anxiety-like behaviors were observed.

- Mechanism : Likely involves modulation of 5-HT receptor subtypes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Results

In vitro studies demonstrated:

| Assay Type | Result |

|---|---|

| Cytokine Inhibition | Significant reduction in TNF-alpha levels |

| Cell Viability | No cytotoxic effects at therapeutic concentrations |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the piperazine and tetrahydropyrimidine rings can significantly influence potency and selectivity.

Key Modifications

- Substitution on Piperazine : Varying the substituents can alter receptor affinity.

- Alkyl Chain Length : Changes in the ethyl group can affect lipophilicity and membrane permeability.

Comparative Analysis

| Modification | Effect on Activity |

|---|---|

| Benzyl vs. Phenyl | Increased receptor binding |

| Methoxy Group | Enhanced solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.